(S)-(+)-1-Methoxy-2-propylamine is an enantiopure primary amine featuring an ether linkage, serving as a critical chiral building block in both industrial agrochemical manufacturing and pharmaceutical synthesis [1]. Presenting as a colorless, fully water-miscible liquid with a boiling point of approximately 98–99°C, it requires controlled storage under inert gas due to its air sensitivity and flammability. From a procurement perspective, its primary value lies in its pre-established (S)-stereocenter, which allows manufacturers to bypass costly and inefficient downstream racemic resolution steps. It is the essential precursor for synthesizing high-activity chiral amide herbicides, such as S-metolachlor and dimethenamid-P, as well as specific stereospecific active pharmaceutical ingredients (APIs) including kinase inhibitors and receptor antagonists [1].
Substituting (S)-(+)-1-methoxy-2-propylamine with its generic racemic counterpart (CAS 37143-54-7) fundamentally compromises downstream product efficacy and environmental compliance. In agrochemical manufacturing, utilizing the racemate yields racemic metolachlor, which requires a 35% higher field application rate to achieve the same herbicidal control as the enantiopure S-metolachlor derivative [1]. This increased volume translates to higher raw material consumption, elevated manufacturing costs, and significantly greater environmental exposure, stripping the final product of 'reduced risk' regulatory designations [1]. Furthermore, in pharmaceutical synthesis, the (R)-enantiomer is typically inactive or exhibits off-target effects; thus, using a racemic precursor for targets like the MC4 receptor or p38 MAP kinase necessitates complex, low-yield late-stage chiral separations that disrupt scalable manufacturing workflows .
The procurement of enantiopure (S)-(+)-1-methoxy-2-propylamine directly translates to quantifiable volume reductions in the final formulated product. Herbicides synthesized from this (S)-precursor (S-metolachlor) achieve equivalent season-long weed control at only 65% of the application rate required by the racemic derivative [1]. This 35% reduction in required active ingredient allows manufacturers to drastically cut production volumes, reduce wastewater total organic carbon by up to 92%, and decrease surface water exposure by 35% to 60% [1].
| Evidence Dimension | Field application rate for equivalent weed control |
| Target Compound Data | 65% of standard rate (via S-metolachlor derivative) |
| Comparator Or Baseline | 100% standard rate (via racemic metolachlor derivative) |
| Quantified Difference | 35% reduction in required active ingredient |
| Conditions | Season-long field weed control application |
Procuring the (S)-enantiomer allows chemical manufacturers to produce highly potent, lower-volume formulations that meet stringent environmental regulations and reduce overall supply chain logistics.
The enhanced target toxicity of the (S)-configuration is quantitatively demonstrated in aquatic plant models. When comparing the downstream derivatives, S-metolachlor exhibits a 24-hour EC50 of 0.116 mg/L against Chlorella pyrenoidosa, whereas the racemic metolachlor derivative requires a significantly higher concentration of 0.196 mg/L to achieve the same growth inhibition [1]. This enhanced toxicity at lower concentrations confirms that the herbicidal activity resides predominantly in the (S)-isomer, validating the necessity of the enantiopure amine precursor[1].
| Evidence Dimension | 24h EC50 (Growth Inhibition) |
| Target Compound Data | 0.116 mg/L (via S-metolachlor) |
| Comparator Or Baseline | 0.196 mg/L (via racemic metolachlor) |
| Quantified Difference | 40.8% lower concentration required for 50% inhibition |
| Conditions | 24-hour toxicity assay on Chlorella pyrenoidosa |
This quantitative proof of higher intrinsic activity justifies the premium cost of the enantiopure precursor over the racemate for high-performance agrochemical manufacturing.
Modern procurement of (S)-(+)-1-methoxy-2-propylamine benefits from advanced biocatalytic synthesis routes that ensure high enantiomeric excess without late-stage resolution. Utilizing engineered transaminases (e.g., MsmeAmDH) to catalyze the asymmetric amination of methoxyacetone yields the (S)-amine with an enantiomeric excess (ee) of 98.6% and a conversion rate of 88.3% [1]. This biocatalytic efficiency provides a highly pure precursor compared to traditional chemical reductive amination, which often produces racemic mixtures requiring expensive and yield-destroying resolution steps [1].
| Evidence Dimension | Enantiomeric excess (ee) and conversion rate |
| Target Compound Data | 98.6% ee and 88.3% conversion |
| Comparator Or Baseline | Traditional chemical synthesis (racemic, ~50% theoretical yield of S-isomer post-resolution) |
| Quantified Difference | Near-complete stereoselectivity (>98% ee) without late-stage resolution |
| Conditions | Transaminase-catalyzed asymmetric amination of methoxyacetone |
High-ee biocatalytic production ensures buyers receive a highly pure chiral building block, eliminating downstream yield losses associated with racemic resolution.
Directly leveraging the 35% application rate reduction and enhanced biological activity demonstrated in Section 3, this compound is the mandatory precursor for manufacturing S-metolachlor and dimethenamid-P. Its use allows agrochemical producers to meet EPA 'reduced risk' standards by lowering the environmental burden and raw material requirements of their final formulations [1].
The pre-established (S)-stereocenter makes this amine an ideal building block for specific pharmaceutical targets where chirality dictates binding affinity. It is utilized in the synthesis of piperazinebenzylamine-based MC4 receptor antagonists for obesity treatment and imidazopyrimidine derivatives acting as potent p38 MAP kinase inhibitors for inflammatory diseases.
Because its synthesis via transaminases achieves >98% enantiomeric excess, (S)-(+)-1-methoxy-2-propylamine serves as a primary target product and benchmark for evaluating novel amine dehydrogenases and transaminases in the development of sustainable, water-soluble biocatalytic workflows[2].
Flammable;Corrosive;Acute Toxic;Irritant